molecular formula C20H26O5 B158594 (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate CAS No. 80368-31-6

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate

Cat. No. B158594
CAS RN: 80368-31-6
M. Wt: 346.4 g/mol
InChI Key: FDDKULNHLFGRDK-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate is a useful research compound. Its molecular formula is C20H26O5 and its molecular weight is 346.4 g/mol. The purity is usually 95%.
The exact mass of the compound (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 357287. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Treatment

Parabens, which are esters of para-hydroxybenzoic acid and can include benzofuran structures, have been studied extensively for their occurrence, fate, and behavior in aquatic environments. Despite treatments that can eliminate parabens well from wastewater, they are always present at low concentration levels in effluents of wastewater treatment plants and are ubiquitous in surface water and sediments. This persistence is due to the consumption of paraben-based products and continuous introduction into the environment. Methylparaben and propylparaben predominate, reflecting the composition of paraben mixtures in common consumer products. Studies have highlighted the need for further research to improve knowledge regarding the toxicity of chlorinated by-products of parabens, which are more stable and persistent than the parent species (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Implications

Benzofuran derivatives have been identified as promising structures in drug discovery due to their wide range of biological and pharmacological applications. They exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates. Recent developments have seen benzofuran-based compounds emerging as pharmacophores of choice for designing antimicrobial agents active toward different clinically approved targets, showcasing their potential as natural drug lead compounds (Miao et al., 2019; Hiremathad et al., 2015).

Synthesis and Applications

The synthesis of benzofuran derivatives has seen significant advancements, with novel methods being discovered for constructing benzofuran rings. These methods are conducive to the construction of complex benzofuran ring systems, providing excellent pathways for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds. This progress in synthetic methods opens up new avenues for the exploration of benzofuran derivatives in various scientific and pharmacological applications, further underlining the importance of this scaffold in modern chemistry and drug development (Popova, Bondarenko, & Frasinyuk, 2019).

properties

IUPAC Name

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O5/c1-6-10(2)18(22)24-13-9-20(5)14(21)8-7-11(3)16(20)17-15(13)12(4)19(23)25-17/h6,13-17,21H,3-4,7-9H2,1-2,5H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDKULNHLFGRDK-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC2(C(CCC(=C)C2C3C1C(=C)C(=O)O3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420460
Record name NSC357287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-hydroxy-5a-methyl-3,9-dimethylidene-2-oxo-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-4-yl) (E)-2-methylbut-2-enoate

CAS RN

80368-31-6
Record name NSC357287
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=357287
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC357287
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40420460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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